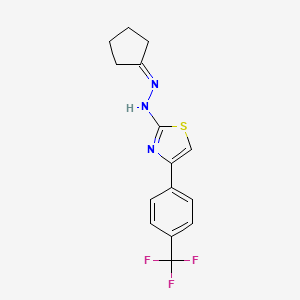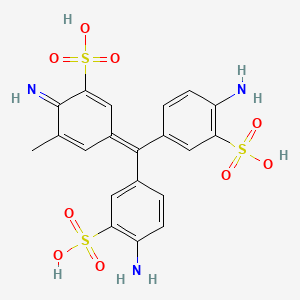
Acidal fuchsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acidal fuchsine is synthesized through a series of chemical reactions involving the sulfonation of fuchsine . The process typically involves the following steps:
Sulfonation: Fuchsine is treated with sulfuric acid to introduce sulfonate groups.
Neutralization: The sulfonated product is then neutralized with sodium hydroxide to form the sodium salt of acid fuchsine.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where fuchsine is continuously fed and reacted with sulfuric acid under controlled conditions . The product is then purified and neutralized to obtain the final dye.
Analyse Des Réactions Chimiques
Types of Reactions
Acidal fuchsine undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The sulfonate groups in this compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the sulfonate groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different sulfonated derivatives .
Applications De Recherche Scientifique
Acidal fuchsine has a wide range of applications in scientific research:
Histology: It is extensively used in staining protocols to differentiate between muscle and collagen in tissue sections.
Microbiology: The dye is used to identify growing bacteria.
Optoelectronics: This compound is used in the development of organic semiconductors and photonic devices.
Chemistry: It serves as a pH indicator in various chemical analyses.
Mécanisme D'action
The mechanism by which acidal fuchsine exerts its effects involves its ability to bind to specific molecular targets. In histology, the dye binds to proteins in muscle and collagen, allowing for their differentiation under a microscope . In optoelectronic applications, the dye’s molecular structure enables it to function as an organic semiconductor .
Comparaison Avec Des Composés Similaires
Similar Compounds
New fuchsine: Another magenta dye used in similar staining applications.
Pararosanilin: A related compound used in microbiology for staining purposes.
Verhoeff’s Stain: Used in histology for staining elastic fibers.
Uniqueness
Acidal fuchsine is unique due to its specific sulfonate groups, which enhance its solubility and staining properties compared to other similar dyes . Its ability to function as an organic semiconductor also sets it apart from other dyes .
Propriétés
Numéro CAS |
19379-19-2 |
|---|---|
Formule moléculaire |
C20H19N3O9S3 |
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
3-[bis(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonic acid |
InChI |
InChI=1S/C20H19N3O9S3/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
Clé InChI |
FKDGKTNDRAXENR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)O)C=C(C1=N)S(=O)(=O)O |
Description physique |
Olive to dark olive-green solid; [Merck Index] Blue-green powder; [Sigma-Aldrich MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



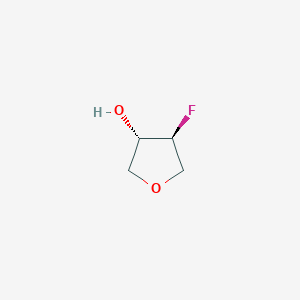
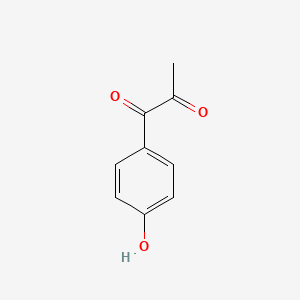
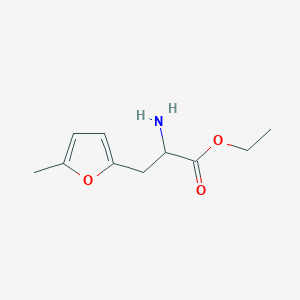

![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
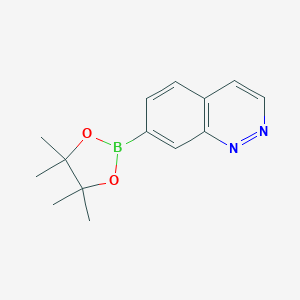
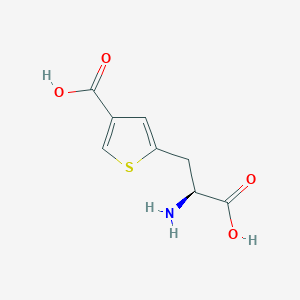
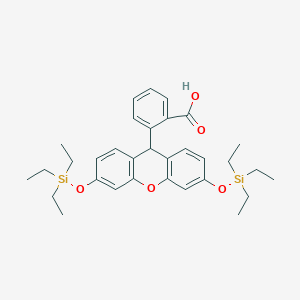
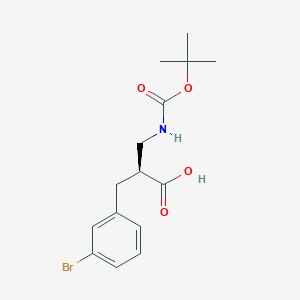
![Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)

![2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)
